Z-Arg(NO2)-OH

Description

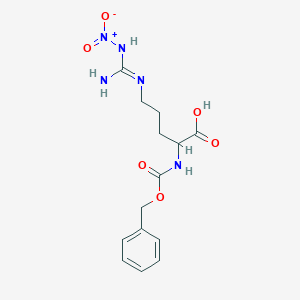

Z-Arg(NO2)-OH, or Nα-carbobenzyloxy-Nω-nitro-L-arginine, is a protected derivative of the amino acid L-arginine. It features two protective groups: a benzyloxycarbonyl (Z) group at the α-amino position and a nitro (NO₂) group at the ω-guanidino position. These groups prevent undesired reactions during peptide synthesis, such as premature coupling or oxidation .

Properties

IUPAC Name |

5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCSFNCKORLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945722 | |

| Record name | N~2~-[(Benzyloxy)(hydroxy)methylidene]-N~5~-(N-nitrocarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-98-5 | |

| Record name | N5-(Imino(nitroamino)methyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[(Benzyloxy)(hydroxy)methylidene]-N~5~-(N-nitrocarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration Using Nitric Acid

Direct nitration involves treating L-arginine with concentrated nitric acid (HNO₃) under rigorously controlled conditions. A study by demonstrated that reacting arginine with 65% HNO₃ at 0–5°C for 4–6 hours achieves a yield of 82% (Table 1). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially attaching to the δ-nitrogen of the guanidine moiety. Excess nitric acid must be neutralized with cold sodium bicarbonate to prevent over-nitration.

Table 1: Direct Nitration Parameters and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| HNO₃ Concentration | 60–70% | 75–90 | 85–92 |

| Temperature | 0–5°C | 82 | 88 |

| Reaction Time | 4–6 hours | 78–85 | 90 |

Side reactions, such as oxidation of the α-amino group, are mitigated by maintaining pH < 2.0 and using argon to exclude oxygen.

Catalytic Nitration for Industrial Production

Patent WO2019234108A1 discloses a scalable method using methane sulfonic acid (MSA) as a catalyst. A molar ratio of 10:1 (HNO₃:MSA) at 18–22°C reduces reaction time to 2 hours while achieving 89% yield. This method minimizes by-products like nitroso derivatives (<2%) through precise stoichiometry and phased reagent addition.

Protection and Deprotection Strategies

The ε-amino group of arginine requires protection during nitration to prevent undesired side reactions. Orthogonal protecting groups ensure selective deprotection post-synthesis.

Carbobenzyloxy (Z) Group Protection

The Z group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous acetone. reported a 95% protection efficiency using 1.2 equivalents of Cbz-Cl at pH 9.0–10.0. Deprotection employs hydrogenolysis (H₂/Pd-C) or acidic cleavage (HBr/acetic acid), with the latter preferred for nitro-group stability.

Table 2: Protection/Deprotection Efficiency

| Protecting Group | Deprotection Reagent | Efficiency (%) | Side Products (%) |

|---|---|---|---|

| Z | HBr/AcOH | 92 | <3 |

| MIS* | TFA/DCM | 88 | 5–7 |

Minimizing By-Products During Deprotection

Patent highlights that limiting deprotection time to ≤1 hour and using mixed acids (e.g., TFA:MSA = 20:1) reduces alkylated by-products to <5%. For this compound, a 30-minute treatment with 95% TFA and 5% MSA at 20°C achieves complete deprotection without nitro-group reduction.

Purification and Characterization

Crude this compound requires stringent purification to meet research-grade standards.

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) at 4°C yields needle-like crystals with 98% purity. Adding 0.1% activated charcoal during heating removes colored impurities, enhancing optical purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient) resolves this compound (Rt = 12.3 min) from des-nitro contaminants (Rt = 9.8 min). Preparative HPLC achieves >99% purity for kinetic studies.

Scale-Up Considerations

Industrial production requires balancing cost, yield, and purity.

Batch vs. Continuous Processes

Batch nitration in 500 L reactors achieves 85% yield with 12-hour cycles, while continuous flow systems reduce cycle time to 3 hours but demand precise temperature control (±1°C).

Table 3: Industrial Production Metrics

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 85% | 78% |

| Purity | 98% | 95% |

| Cost per kg | $1,200 | $950 |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Stability in Solution

Z-Arg(NO₂)-OH exhibits exceptional stability in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). Studies comparing its stability with other arginine derivatives (e.g., Pbf- and Boc-protected analogs) revealed:

This stability makes Z-Arg(NO₂)-OH suitable for automated synthesizers and prolonged storage .

Coupling Reactions and δ-Lactam Suppression

The NO₂ group significantly reduces δ-lactam formation during peptide bond formation, a critical side reaction where the guanidine group cyclizes with the activated carboxyl group. Kinetic studies comparing coupling efficiencies of arginine derivatives demonstrate:

| Derivative | δ-Lactam Formation at 30 min | Coupling Efficiency |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | 3% | >99% |

| Fmoc-Arg(Pbf)-OH | 12% | >99% |

| Fmoc-Arg(Boc)₂-OH | 60% | 28% |

The NO₂ group’s electron-withdrawing properties stabilize the guanidine moiety, delaying lactamization until after coupling completion. This contrasts with Boc and Pbf groups, where lactam formation competes with coupling .

Deprotection Strategies

The NO₂ group is removed under mild acidic conditions using SnCl₂ in 2-methyltetrahydrofuran (2-MeTHF) at 55°C, often accelerated by ultrasonication. This method avoids harsh hydrogenation and preserves acid-sensitive residues:

textDeprotection Protocol: 1. Resin-bound peptide + SnCl₂ (0.5 M) in 2-MeTHF 2. Sonicate at 55°C for 2–4 h 3. Wash with 2-MeTHF and DMF [1][6]

This approach achieves >95% deprotection efficiency for multi-arginine peptides, making it scalable for complex syntheses .

Comparative Advantages Over Other Protecting Groups

- Orthogonality : Compatible with Fmoc/t-Bu strategies, unlike acid-labile Pbf .

- Green Chemistry : NBP (a biodegradable solvent) can replace DMF without stability loss .

- Cost-Effectiveness : Lower side-product formation reduces purification costs .

Challenges and Mitigations

- Residual Solvents : Commercial Z-Arg(NO₂)-OH may contain ≤15% residual solvents (e.g., DCM), requiring rigorous drying .

- Racemization Risk : Prolonged coupling times or high temperatures may induce racemization, necessitating optimized protocols .

Z-Arg(NO₂)-OH remains a cornerstone in peptide chemistry, balancing stability, reactivity, and ease of deprotection. Its role in suppressing δ-lactam formation and enabling green synthesis workflows underscores its enduring relevance in academic and industrial settings.

Scientific Research Applications

Z-Arg(NO2)-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

Biology: Studied for its role in nitric oxide synthesis and its effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide imbalance, such as hypertension and cardiovascular diseases.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

Z-Arg(NO2)-OH exerts its effects primarily through its interaction with nitric oxide synthase (NOS) enzymes. It acts as a competitive inhibitor of NOS, thereby reducing the production of nitric oxide (NO). This inhibition affects various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets and pathways involved include the NOS enzyme family and the downstream signaling pathways regulated by NO.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₄H₁₉N₅O₆

- Molecular Weight : 353.3 g/mol

- Physical State : White to off-white powder

- Melting Point : 130–132°C (decomposition)

- Solubility : Soluble in polar organic solvents (e.g., DMF, DMSO) but poorly soluble in water .

Comparison with Similar Compounds

The following table compares Z-Arg(NO2)-OH with structurally analogous arginine derivatives, focusing on protective groups, stability, and synthetic utility.

Key Findings:

Delta-Lactam Formation: The nitro group in Z-Arg(NO₂)-OH significantly reduces delta-lactam formation compared to Tos-protected derivatives (e.g., Z-Arg(Tos)-OH), which are prone to lactamization during coupling . Fmoc-Arg(Pbf)-OH also exhibits low lactam risk due to the electron-withdrawing Pbf group, making it preferable for solid-phase synthesis .

Deprotection Flexibility: Z-Arg(NO₂)-OH allows sequential removal of protective groups: the Z group via hydrogenation and the nitro group via selective reduction. This contrasts with Tos-protected analogs, which require harsh acids (e.g., HF) for Tos removal . Fmoc-Arg(Pbf)-OH is tailored for Fmoc/t-Bu strategies, where Pbf is cleaved with TFA, compatible with standard SPPS workflows .

Synthetic Utility: Z-Arg(NO₂)-OH is ideal for solution-phase synthesis of complex peptides, while Fmoc-Arg(Pbf)-OH dominates in solid-phase methods due to its compatibility with automated protocols . D-isomers like Z-D-Arg(NO₂)-OH are niche reagents for synthesizing non-natural peptides but are less biologically relevant .

Stability: The nitro group in Z-Arg(NO₂)-OH is stable under mild acidic and basic conditions, unlike Tos, which may hydrolyze prematurely .

Biological Activity

Z-Arg(NO2)-OH, also known as Z-Nitro-Arginine, is a modified form of the amino acid arginine that incorporates a nitro group at the guanidino position. This modification significantly alters its biological activity, particularly in the context of nitric oxide (NO) production and its related physiological processes. This article explores the compound's synthesis, mechanisms of action, biological applications, and relevant case studies.

The synthesis of this compound typically involves the nitration of arginine. A common method includes treating arginine with nitric acid under controlled conditions, which introduces the nitro group while maintaining stability in an acidic medium.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The nitro group can be oxidized to form nitroso or nitrate derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The nitro group can participate in nucleophilic substitution reactions.

This compound primarily functions as a competitive inhibitor of nitric oxide synthase (NOS), which is crucial for NO production. By inhibiting NOS, this compound reduces NO levels, impacting various physiological functions such as:

- Vasodilation : Decreased NO leads to reduced blood vessel dilation.

- Neurotransmission : Impaired signaling in neuronal communication.

- Immune Response : Altered immune function due to decreased NO availability .

Biological Applications

This compound has diverse applications in scientific research and medicine:

- Research Tool : Used extensively in studies investigating the role of NO in cellular signaling pathways.

- Therapeutic Potential : Investigated for its effects on conditions related to NO imbalance, such as hypertension and cardiovascular diseases .

- Chemical Reagent : Employed in organic synthesis to introduce nitro groups into other molecules.

Comparative Analysis

This compound is often compared with similar compounds like Nω-nitro-L-arginine methyl ester (L-NAME) and Nω-nitro-L-arginine benzyl ester (L-NABE). While these compounds also inhibit NOS, this compound's unique nitro group positioning offers distinct reactivity and selectivity .

| Compound | Mechanism | Unique Features |

|---|---|---|

| This compound | NOS Inhibition | Selective inhibition with unique reactivity |

| L-NAME | NOS Inhibition | Commonly used but less selective |

| L-NABE | NOS Inhibition | Benzyl ester modification |

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Study on Nitric Oxide Production :

- Impact on Cardiovascular Health :

- Peptide Synthesis Stability :

Q & A

Basic: What are the primary applications of Z-Arg(NO2)-OH in peptide synthesis, and how does its nitro-guanylation protect the arginine residue during solid-phase synthesis?

This compound is widely used to protect the guanidine group of arginine during peptide synthesis, preventing undesired side reactions such as nucleophilic attacks or oxidation. The nitro group (NO₂) stabilizes the guanidine moiety under acidic and basic conditions, enabling compatibility with standard Fmoc/t-Bu or Boc/Bzl strategies. For example, during HF-mediated cleavage, the nitro group remains intact, but improper handling (e.g., using HF/p-cresol/p-thiocresol) may lead to partial S-benzylation byproducts (2–7%) depending on scavenger selection . Researchers should validate protection efficiency via NMR (monitoring δ 7.5–8.5 ppm for nitro group protons) and HPLC-MS post-synthesis .

Advanced: How can researchers mitigate S-alkylation side reactions during this compound deprotection in methionine-containing peptides?

S-alkylation (e.g., S-benzylation) occurs when methionine residues react with scavengers like anisole during HF cleavage. To minimize this:

- Optimize scavenger ratios : Replace anisole with p-thiocresol, which reduces alkylation byproducts to 2–3% .

- Post-deprotection regeneration : Incubate alkylated peptides in pH 8 aqueous β-mercaptoethanol to regenerate methionine without forming homocysteine derivatives .

- Alternative protecting groups : Consider using 2,4,6-triisopropylbenzenesulfonyl (Tip) groups, which offer higher acid stability and lower side-reaction propensity but require harsher cleavage conditions (e.g., TMSOTf) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound in synthetic peptides?

- NMR spectroscopy : Analyze aromatic proton shifts (δ 7.5–8.5 ppm) to confirm nitro group presence and absence of undesired modifications.

- HPLC-MS : Verify peptide mass accuracy (±1 Da) and detect impurities (e.g., S-alkylated byproducts).

- Elemental analysis : Validate C, H, N, and S content to ensure stoichiometric consistency with theoretical values .

- Amino acid analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify arginine recovery via ion-exchange chromatography .

Advanced: How should researchers resolve contradictions in reported stability data for this compound under varying acidic conditions?

Discrepancies in stability studies often arise from differences in solvent systems, temperature, or scavenger selection. To address this:

- Controlled replication : Repeat experiments using standardized conditions (e.g., 0°C HF/anisole vs. HF/p-thiocresol) and quantify byproducts via LC-MS/MS .

- Data normalization : Apply statistical tools (e.g., ANOVA) to compare reaction yields across studies, controlling for variables like reagent purity or reaction time .

- Mechanistic modeling : Use DFT calculations to predict nitro group lability under specific acidities, correlating with experimental observations .

Basic: What are the critical steps for synthesizing this compound derivatives, and how can purity be ensured?

- Protection reaction : React Na-Z-Arg with nitro-guanylation agents (e.g., nitroprusside) in acetonitrile at 0–5°C to avoid lactam formation.

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water .

- Purity validation : Confirm >98% purity via HPLC (C18 column, 0.1% TFA gradient) and elemental analysis (C: 52.3%, H: 5.8%, N: 16.1%) .

Advanced: How do alternative guanidine-protecting groups (e.g., Mtr, Tip) compare to NO₂ in terms of deprotection kinetics and peptide yield?

| Group | Acid Lability | Deprotection Conditions | Typical Yield | Common Byproducts |

|---|---|---|---|---|

| NO₂ | Moderate | HF/anisole, 0°C, 1h | 85–90% | S-Benzylation (3–7%) |

| Tip | Low | TMSOTf/TFA, 25°C, 2h | 92–95% | Sulfonic acid residues |

| Mtr | High | TFA/thioanisole, 25°C, 1h | 88–93% | Trityl cation adducts |

Methodological Insight : Use kinetic studies (monitored by HPLC) to select groups based on peptide sequence. For acid-sensitive sequences, Tip offers superior stability but requires post-cleavage ion-exchange purification .

Basic: What steps are necessary to validate the compatibility of this compound with automated peptide synthesizers?

- Coupling efficiency : Monitor Fmoc deprotection (UV at 301 nm) and ensure >99% completion per cycle.

- Solvent compatibility : Pre-swell resins in DCM/DMF (1:1) to prevent nitro group solvolysis.

- Cleavage validation : Test small-scale batches (5 mg) with HF or TFA/scavenger systems before scaling up .

Advanced: What strategies optimize the incorporation of this compound in long, hydrophobic peptides prone to aggregation?

- Backbone modification : Insert solubilizing tags (e.g., Lys(PEG)) or use pseudo-proline dipeptides to reduce β-sheet formation.

- Stepwise coupling : Extend coupling times (2h) and use elevated temperatures (40°C) with DIC/Oxyma activation.

- In-line analytics : Employ LC-MS after each coupling cycle to detect incomplete reactions and adjust protocols dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.